b-Amino-2-bromobenzenepropanol
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Overview
Description
b-Amino-2-bromobenzenepropanol: is an organic compound with the molecular formula C9H12BrNO It is characterized by the presence of an amino group, a bromine atom, and a benzene ring attached to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of b-Amino-2-bromobenzenepropanol typically involves the bromination of a precursor compound followed by the introduction of an amino group. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl4) and a catalyst such as benzoyl peroxide . The reaction proceeds through the formation of an intermediate brominated product, which is then treated with an amine to yield the final compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include steps for purification and quality control to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: b-Amino-2-bromobenzenepropanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents like or are often used.
Substitution: Substitution reactions may involve reagents such as or .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde or benzoic acid, while reduction can produce a de-brominated benzenepropanol derivative.
Scientific Research Applications
b-Amino-2-bromobenzenepropanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which b-Amino-2-bromobenzenepropanol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom may participate in halogen bonding. These interactions can influence the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 2-Amino-3-bromobenzyl alcohol
- 3-Amino-2-bromobenzyl alcohol
- 4-Amino-2-bromobenzyl alcohol
Comparison: b-Amino-2-bromobenzenepropanol is unique due to its specific substitution pattern on the benzene ring and the presence of both an amino group and a bromine atom. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
2-amino-3-(2-bromophenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c10-9-4-2-1-3-7(9)5-8(11)6-12/h1-4,8,12H,5-6,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTJZOHATDYRIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CO)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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